6-methyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-methyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thiazine ring fused with two benzene rings and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea in a microwave-induced reaction . This method is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazine derivatives. These products can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
6-methyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-methyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-Methoxy-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide
- 5,6-Diphenyl-5,6-dihydro-dibenzo[c,e][1,2]thiazine-5,5-dioxide
Uniqueness
Compared to similar compounds, 6-methyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H16N2O3S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-methyl-5,5-dioxo-N-phenylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C20H16N2O3S/c1-22-18-12-11-14(20(23)21-15-7-3-2-4-8-15)13-17(18)16-9-5-6-10-19(16)26(22,24)25/h2-13H,1H3,(H,21,23) |
InChI Key |
LZEXZXVIWABDPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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